ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate
Overview
Description
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and an ethenyl group
Preparation Methods
The synthesis of ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate typically involves the reaction of ethyl glycinate with 4-fluorobenzaldehyde and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate can be compared with other similar compounds, such as:
Ethyl 2-[(4-fluorophenyl)amino]acetate: This compound lacks the cyano and ethenyl groups, which may result in different chemical reactivity and biological activity.
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity that are not observed in other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-18-13(17)9-16-8-11(7-15)10-3-5-12(14)6-4-10/h3-6,8,16H,2,9H2,1H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJUQPNSBROOI-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=C(C#N)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN/C=C(\C#N)/C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326835 | |
Record name | ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-05-7 | |
Record name | ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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